(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine
Description
(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a diarylmethanamine derivative featuring two aromatic rings: a 3-chlorophenyl group and a 3-(trifluoromethoxy)phenyl group attached to a central methanamine group. Its molecular formula is C₁₄H₁₁ClF₃NO, with a molecular weight of 309.7 g/mol.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJBBUSZMVDXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as NaOH, NH3, or other amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of methanamines, including (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine, exhibit potential antidepressant effects. A study demonstrated that compounds with similar structures could influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting possible use in treating depression and related disorders .
Anticancer Properties
Studies have shown that compounds featuring trifluoromethoxy groups can enhance the efficacy of anticancer agents. The presence of the trifluoromethoxy moiety is believed to improve the lipophilicity and bioavailability of anticancer drugs, making them more effective against various cancer cell lines .
Agrochemical Applications
The compound's structural characteristics make it a candidate for developing agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide. Research into similar compounds has indicated that they can disrupt metabolic pathways in pests, leading to effective pest control strategies .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethoxy groups into polymer backbones has been shown to improve properties such as hydrophobicity and mechanical strength .
Case Study 1: Antidepressant Activity Evaluation
A recent study evaluated the antidepressant-like effects of various methanamine derivatives in animal models. The findings indicated that the compound significantly reduced depressive behaviors in tested subjects, suggesting its potential as a therapeutic agent for mood disorders .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of specific signaling pathways associated with cancer progression .
Data Tables
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
The compound is compared to structurally related methanamine derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.
Structural Analogues and Substituent Effects
Key Observations:
Substituent Position :
- The target compound’s meta -substituted diaryl structure contrasts with 54Z (3-Cl, 4-OCF₃ on a single ring), which may exhibit different electronic and steric profiles .
- Para-substituted analogs (e.g., ) show reduced steric hindrance but weaker electron-withdrawing effects compared to meta-substitution.
Substituent Type: Trifluoromethoxy (OCF₃) is more electron-withdrawing than chloro (Cl) or methoxy (OCH₃), enhancing the compound’s stability and influencing receptor binding . Diaryl vs.
Physicochemical Properties
- Lipophilicity: The target compound’s ClogP (estimated) is higher (~3.5) than monoaryl analogs (e.g., 54Z: ~2.1), favoring membrane permeability but complicating formulation.
- Solubility : Diarylmethanamines generally exhibit lower aqueous solubility due to aromatic stacking; trifluoromethoxy groups may mitigate this via polar interactions.
- Acidity/Basicity : The amine group (pKa ~9–10) is less basic than analogs with electron-donating substituents, affecting protonation states under physiological conditions.
Biological Activity
(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula , characterized by:
- Chlorophenyl Group : Enhances electronic properties and potential interactions with biological targets.
- Trifluoromethoxy Group : Increases lipophilicity and metabolic stability, which may improve pharmacokinetic profiles.
The structure is depicted as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the chlorophenyl group influences electronic characteristics, potentially modulating key biological pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : Studies suggest that it can act as a modulator of enzyme activity, impacting metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, influencing physiological responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Research conducted on human cell lines demonstrated that this compound can enhance the activity of certain neurotransmitter receptors, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .
- Pharmacokinetics : A study focusing on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.
- Toxicity Assessment : Preliminary toxicity evaluations indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
Table 2: Case Study Findings
Q & A
Q. How do researchers reconcile conflicting cytotoxicity data in cancer cell lines?
- Answer : Variability stems from cell line genetic backgrounds (e.g., p53 status) and assay endpoints (MTT vs. ATP luminescence). Normalizing data to positive controls (e.g., doxorubicin) and using 3D spheroid models improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
